7-(3,4-dimethylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Description
7-(3,4-dimethylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C27H23NO4 and its molecular weight is 425.484. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The research has focused on synthesizing various quinoline and isoquinoline derivatives, which are structurally related to the compound . For instance, studies have described the synthesis of novel quinoline compounds through different chemical reactions, highlighting the diverse chemical properties and potential for further modifications (Wu Xiao-xi, 2015). These synthetic pathways often involve solvent-free conditions or one-pot methods, showcasing the efficiency and environmental friendliness of the synthesis process.
Potential Biological Activities
- Various derivatives of quinoline and isoquinoline have been synthesized and evaluated for biological activities, such as anti-inflammatory, antibacterial, and anticancer properties. For example, novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds synthesized under solvent-free conditions have shown promising results in preliminary biological evaluations (Adaboina Srilekha et al., 2022). Such research underscores the potential of these compounds in developing new therapeutic agents.
Antioxidant and Antimicrobial Activities
- The antioxidant and antimicrobial activities of quinoline derivatives have also been a subject of interest. For instance, a study on the synthesis and antioxidant properties of some novel quinolinone derivatives highlighted their potential as effective antioxidant agents, indicating the compound's relevance in addressing oxidative stress-related conditions (M. Hassan et al., 2017).
Properties
IUPAC Name |
7-(3,4-dimethylbenzoyl)-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4/c1-16-4-7-19(8-5-16)13-28-14-22(26(29)20-9-6-17(2)18(3)10-20)27(30)21-11-24-25(12-23(21)28)32-15-31-24/h4-12,14H,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAGMYDIJXOOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC(=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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